Cas no 60010-40-4 (2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine)

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine is a fluorinated pyridine derivative with a primary amine functional group, offering unique reactivity and structural features for synthetic applications. The presence of two fluorine atoms adjacent to the amine enhances its electrophilic character, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The pyridinyl moiety provides a versatile aromatic scaffold for further functionalization, while the difluoroethylamine group introduces steric and electronic effects that can influence binding affinity or metabolic stability in bioactive compounds. This compound is particularly useful in the development of fluorinated analogs for drug discovery, where selective fluorination can improve pharmacokinetic properties. Its well-defined structure ensures reproducibility in synthetic routes.
2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine structure
60010-40-4 structure
Product Name:2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine
CAS No:60010-40-4
MF:C7H8F2N2
MW:158.148628234863
CID:1618273
PubChem ID:53428776
Update Time:2025-08-04

2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-pyridin-3-ylethanamine
    • 2,2-DIFLUORO-2-(PYRIDIN-3-YL)ETHANAMINE
    • 2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine
    • CTK5B0815
    • MolPort-020-007-605
    • AB63158
    • AG-G-14322
    • AKOS006310019
    • 60010-40-4
    • DB-292108
    • CS-0232299
    • OUFOVXWJIAOAHT-UHFFFAOYSA-N
    • 2,2-Difluoro-2-(3-Pyridinyl)Ethanamine
    • DTXSID60699898
    • AT36639
    • 2,2-Difluoro-2-pyridin-3-ylethylamine
    • EN300-126803
    • Inchi: 1S/C7H8F2N2/c8-7(9,5-10)6-2-1-3-11-4-6/h1-4H,5,10H2
    • InChI Key: OUFOVXWJIAOAHT-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=NC=CC=1)F

Computed Properties

  • Exact Mass: 158.06564
  • Monoisotopic Mass: 158.06555459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 257.5±35.0 °C at 760 mmHg
  • Flash Point: 109.5±25.9 °C
  • PSA: 38.91
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine Security Information

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Additional information on 2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine

Compound CAS No. 60010-40-4: 2,2-Difluoro-2-(Pyridin-3-Yl)Ethan-1-Amine

The compound with CAS No. 60010-40-4, commonly referred to as 2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring fused with a fluorinated ethylamine group. The pyridin-3-yl moiety contributes to the molecule's aromaticity and potential for hydrogen bonding, while the difluoro substitution enhances its electronic properties and stability.

Recent studies have highlighted the importance of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine in the development of novel therapeutic agents. Its ability to act as a versatile building block in organic synthesis has made it a valuable intermediate in the creation of complex molecules with potential pharmacological applications. For instance, researchers have explored its role in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

The synthesis of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-amine typically involves multi-step reactions, often utilizing palladium-catalyzed cross-coupling techniques. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the final product. The incorporation of fluorine atoms into the molecule's structure is particularly noteworthy, as fluorine substitution is known to enhance drug-like properties such as lipophilicity and metabolic stability.

From an analytical standpoint, this compound can be effectively characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the molecule's electronic environment and structural arrangement. Additionally, X-ray crystallography has been employed to determine the compound's three-dimensional structure, further aiding in understanding its conformational preferences.

One of the most promising applications of 2,2-difluoro-2-(pyridin-3-yli)ethan-amine lies in its potential as a ligand in metalloenzyme inhibition. Recent research has demonstrated that this compound can selectively bind to certain metalloenzymes, thereby modulating their catalytic activity. This property opens up new avenues for its use in treating diseases where enzyme dysregulation plays a pivotal role.

In terms of toxicity and safety profiles, preliminary studies suggest that CAS No. 60010-40 exhibits low acute toxicity when administered at therapeutic doses. However, further investigations are required to fully understand its long-term effects and potential for bioaccumulation. Regulatory agencies have emphasized the importance of conducting comprehensive toxicological assessments before considering this compound for clinical applications.

The global demand for compounds like 2,2-difluoro-pyridinylethanamine continues to grow due to their versatility and applicability across diverse industries. As research progresses, it is anticipated that this compound will find new uses in areas ranging from agrochemicals to advanced materials science. Its unique combination of electronic properties and structural flexibility makes it an invaluable tool for chemists seeking to design innovative solutions to complex problems.

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